molecular formula C19H19ClN2O2 B2720614 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-56-5

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2720614
CAS No.: 941918-56-5
M. Wt: 342.82
InChI Key: FXSLAPBROUBROE-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a chloro-substituted benzamide group and a piperidinyl phenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the chlorination of benzamide to introduce the chloro group. This is followed by the formation of the piperidinyl phenyl moiety through a series of reactions, including nitration, reduction, and cyclization. The final step involves coupling the two moieties under specific conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-12-14(21-19(24)15-6-2-3-7-16(15)20)9-10-17(13)22-11-5-4-8-18(22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSLAPBROUBROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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